molecular formula C9H8N2 B1379931 4-Cyclopropylpyridine-2-carbonitrile CAS No. 1333414-24-6

4-Cyclopropylpyridine-2-carbonitrile

Cat. No. B1379931
CAS RN: 1333414-24-6
M. Wt: 144.17 g/mol
InChI Key: VSKDLXHJVZLEGP-UHFFFAOYSA-N
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Description

“4-Cyclopropylpyridine-2-carbonitrile” is a chemical compound with the molecular formula C9H8N2 and a molecular weight of 144.17 g/mol . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-Cyclopropylpyridine-2-carbonitrile” consists of a pyridine ring with a cyclopropyl group attached to the 4th carbon and a carbonitrile group attached to the 2nd carbon .


Physical And Chemical Properties Analysis

“4-Cyclopropylpyridine-2-carbonitrile” is a solid at room temperature . It has a molecular weight of 144.17 g/mol and a molecular formula of C9H8N2 .

Scientific Research Applications

Synthesis and Biological Activity

4-Cyclopropylpyridine-2-carbonitrile is used in the synthesis of biologically active compounds. For instance, benzothiazole pyridine derivatives, including those related to 2-amino-5-formylpyridine-3-carbonitrile, have been synthesized and evaluated for their antifungal and antibacterial activity. Among these, 2-amino-5-formylpyridine-3-carbonitrile showed significant potency (Jemmezi et al., 2014).

Antimicrobial and Antioxidant Activities

Derivatives of 2-amino-pyridine-3-carbonitrile, closely related to 4-cyclopropylpyridine-2-carbonitrile, have been synthesized and evaluated for antimicrobial and antioxidant activities. Some derivatives exhibited significant antimicrobial activity and antioxidant potential, suggesting their potential in pharmaceutical applications (Lagu & Yejella, 2020).

Catalytic Applications in Synthesis

4-Cyclopropylpyridine-2-carbonitrile-related compounds have been used in supramolecular catalysis. β-Cyclodextrin, a biomimetic catalyst, was used for the efficient synthesis of 4-oxo-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives, highlighting the environmentally friendly character of this process (Ghorad et al., 2017).

Larvicidal and Antioxidant Potential

Compounds containing dihydrocyanopyridine, closely related to 4-cyclopropylpyridine-2-carbonitrile, have been studied for larvicidal and antioxidant activities. These studies are significant for developing new pest control agents and antioxidants (Bharathi et al., 2014).

Antibacterial Activity

Certain derivatives of cyanopyridine, similar to 4-cyclopropylpyridine-2-carbonitrile, have been synthesized and evaluated for their antibacterial activity, demonstrating the potential for developing new antibacterial agents (Bogdanowicz et al., 2013).

Anti-Proliferative Properties

Related compounds, such as 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, have been synthesized and tested for anti-proliferative properties, particularly in colorectal cancer cell lines. These compounds have shown potential in cancer treatment (Ahagh et al., 2019).

Mechanism of Action

The mechanism of action of “4-Cyclopropylpyridine-2-carbonitrile” is not clear as it is not a drug or a biologically active compound. It’s a chemical compound used for research purposes .

Safety and Hazards

“4-Cyclopropylpyridine-2-carbonitrile” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. Therefore, it’s important to handle this compound with care, using protective gloves and clothing .

Future Directions

Pyridine derivatives, such as “4-Cyclopropylpyridine-2-carbonitrile”, have significant clinical diversity and are expected to be incorporated into a larger share of novel drug candidates in the future . Theoretical and computational chemistry could also play a key role in understanding and predicting the properties of these compounds .

properties

IUPAC Name

4-cyclopropylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-6-9-5-8(3-4-11-9)7-1-2-7/h3-5,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKDLXHJVZLEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1333414-24-6
Record name 4-cyclopropylpyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-bromopicolinonitrile (0.2 g, 1.1 mmol) in tetrahydrofuran were added cyclopropyl boronic acid (0.093 g, 1.1 mmol), and potassium phosphate tribasic (0.694 g, 3.2 mmol). The resulting reaction mixture was degassed with nitrogen for 10 minutes and then added Pd(OAc)2 and S-phos were added. The reaction mixture was heated at reflux for 16 h, then was diluted with water and extracted with ethyl acetate. The organic layer was concentrated under reduced pressure and the residue was purified via flash chromatography (10% ethyl acetate in petroleum ether) to afford 4-cyclopropylpicolinonitrile (0.1 g, 70%). MS (ES+APCI) (M+H) 145.2; LCMS retention time 3.02 min (Method J).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.093 g
Type
reactant
Reaction Step One
Quantity
0.694 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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